

Application Notes and Protocols: Radiolabeling of AB-3PRGD2 with Lutetium-177

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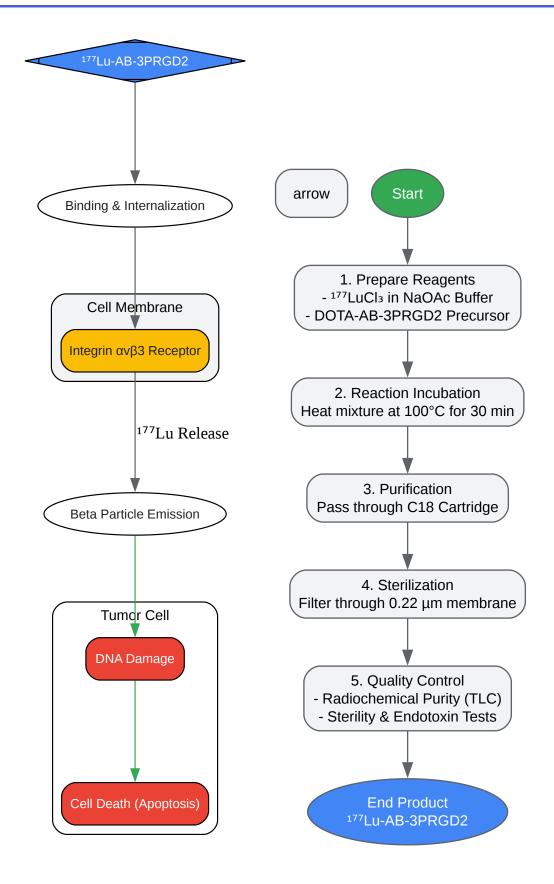
Audience: Researchers, scientists, and drug development professionals.

Introduction: Lutetium-177 (177 Lu) labeled **AB-3PRGD2** is a radiopharmaceutical agent designed for targeted radionuclide therapy.[1] It comprises a pegylated cyclic arginine-glycine-aspartic acid (RGD) dimer, which targets integrin $\alpha\nu\beta3$, and is labeled with the beta-emitting radionuclide 177 Lu.[1] The integrin $\alpha\nu\beta3$ is a receptor that is overexpressed on various tumor cells and tumor endothelial cells, playing a crucial role in angiogenesis, tumor proliferation, and survival, while having minimal expression in healthy tissues.[1] This differential expression makes it an attractive target for cancer therapy. Upon administration, the RGD moiety of 177 Lu-AB-3PRGD2 binds to integrin $\alpha\nu\beta3$ -expressing tumor cells, allowing the localized delivery of cytotoxic beta radiation from 177 Lu.[1]

Mechanism of Action: ¹⁷⁷Lu-AB-3PRGD2 Targeting of Integrin ανβ3

The therapeutic action of 177 Lu-**AB-3PRGD2** is initiated by the specific binding of its RGD dimer moiety to the integrin $\alpha\nu\beta3$ receptor on the surface of tumor and endothelial cells. This binding leads to the internalization of the radiopharmaceutical, concentrating the cytotoxic payload of 177 Lu within the target cells. The subsequent beta particle emission from 177 Lu induces DNA damage and ultimately leads to apoptotic cell death.





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References

- 1. Facebook [cancer.gov]
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